molecular formula C19H17N5O B7707135 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

货号: B7707135
分子量: 331.4 g/mol
InChI 键: YEXPYMQMXVAQMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been researched for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .


Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

作用机制

Target of Action

The primary targets of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide are currently unknown. The compound is a derivative of the pyrazoloquinoline system , which has been associated with a wide range of pharmacological properties . .

Biochemical Pathways

The compound is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline , but the downstream effects of this compound on biochemical pathways remain to be determined.

实验室实验的优点和局限性

One of the main advantages of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is its selectivity for the P2X3 ion channel, which reduces the risk of off-target effects. It is also effective in reducing pain in various animal models of chronic pain, making it a promising candidate for further development. One limitation of this compound is its relatively short half-life, which may limit its efficacy in some patients.

未来方向

There are several potential future directions for the development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of research is the development of new formulations of this compound that can improve its bioavailability and half-life. Finally, there is a need for further clinical studies to evaluate the efficacy of this compound in other types of chronic pain, such as fibromyalgia and chronic low back pain.
Conclusion
This compound is a promising new drug for the treatment of chronic pain. Its selectivity for the P2X3 ion channel and good safety profile make it an attractive candidate for further development. Preclinical and clinical studies have shown promising results, and there are several potential future directions for its development. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its efficacy in other types of chronic pain.

合成方法

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is synthesized using a multi-step process that involves the reaction of several compounds. The first step involves the reaction of 2-aminonicotinic acid with ethyl acetoacetate to form a pyrazoloquinoline intermediate. This intermediate is then reacted with methyl iodide to form the desired product, this compound. The final step involves the purification of the product using various techniques, including column chromatography and recrystallization.

科学研究应用

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in various animal models of chronic pain, including neuropathic pain and inflammatory pain. Clinical studies have also shown promising results, with this compound demonstrating significant pain relief in patients with post-herpetic neuralgia and painful diabetic neuropathy.

属性

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-3-24-18-15(10-13-7-4-6-12(2)16(13)21-18)17(23-24)22-19(25)14-8-5-9-20-11-14/h4-11H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXPYMQMXVAQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。